3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol
Description
Introduction to 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol
Chemical Classification and Nomenclature
This compound belongs to the biotin-PEG conjugate family, specifically categorized as a heterobifunctional crosslinker with dual reactivity:
- IUPAC Name : 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-(2,3-dihydroxypropoxy)ethoxy]ethoxy]ethoxy]propyl]pentanamide.
- Common Synonyms : Biotin-TEG-diol, N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-D-(+)-biotinamide.
Its classification integrates:
Molecular Structure and Properties
Structural Components:
- Biotin Headgroup : A bicyclic heterocycle with a tetrahydrothiophene ring fused to a ureido group, enabling streptavidin/avidin binding (Kd ≈ 10−15 M).
- TEG Spacer : Three repeating ethylene oxide units (‑(CH2CH2O)3‑), conferring:
- Terminal Diol : A propane-1,2-diol group enabling further chemical modifications (e.g., oxidation to aldehydes for Schiff base formation).
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H41N3O8S | |
| Molecular Weight | 507.64 g/mol | |
| LogP | 0.686 | |
| Polar Surface Area (PSA) | 172.91 Ų |
The diol terminus enhances water solubility (PSA >170 Ų), while the TEG spacer balances lipophilicity (LogP ~0.7).
Historical Context in Bioconjugate Chemistry
Developed in the early 2000s, this compound emerged alongside advances in PEGylation and site-specific biotinylation techniques:
- PEG Spacer Innovation : Traditional biotinylation reagents (e.g., NHS-LC-Biotin) used hydrophobic spacers, causing protein aggregation. Incorporating PEG improved solubility and biocompatibility.
- Bioorthogonal Chemistry : The diol group allowed integration into "click chemistry" workflows, such as periodate oxidation for aldehyde-amine conjugations.
- Multifunctional Linkers : Unlike monofunctional biotin tags, this compound’s dual reactivity enabled sequential conjugation strategies (e.g., biotin-streptavidin capture followed by diol-mediated crosslinking).
Significance in Bioorthogonal Labeling
The compound’s terminal diol facilitates chemoselective reactions :
- Periodate Oxidation : Converts vicinal diols to aldehydes for reaction with hydrazide or amine probes.
- Biotin-Avidin System : Provides a robust anchor for affinity purification or detection.
Applications :
- Protein Labeling : Biotin-PEG-diol conjugates exhibit ~30% higher solubility than non-PEGylated analogs in antibody labeling.
- Surface Functionalization : Diol-modified surfaces enable reversible binding via boronic acid interactions, useful in biosensor regeneration.
- Drug Delivery : PEG spacers prolong circulation half-life by reducing renal clearance.
Relationship to Biotin-PEG Family of Compounds
This compound is part of a broader class of PEGylated biotin derivatives , differing in spacer length and terminal groups:
Advantages of TEG Spacer :
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-(2,3-dihydroxypropoxy)ethoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O8S/c26-14-17(27)15-33-13-12-32-11-10-31-9-8-30-7-3-6-23-20(28)5-2-1-4-19-21-18(16-34-19)24-22(29)25-21/h17-19,21,26-27H,1-16H2,(H,23,28)(H2,24,25,29)/t17?,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBURWUUZJPTQRD-JVLLYVMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCOCC(CO)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCOCC(CO)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol is a complex organic compound notable for its biological activity, primarily attributed to its biotin moiety. This compound is used extensively in biochemical applications, particularly in drug delivery and bioconjugation due to its ability to bind with proteins and other biomolecules.
Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C22H41N3O8S
- Molecular Weight: Approximately 507.64 g/mol
- CAS Number: 869354-59-6
The unique structure of this compound includes multiple ethylene glycol units and a biotin group, enhancing its solubility and functionality compared to simpler compounds. The presence of the biotin moiety is crucial as it allows for high-affinity interactions with avidin and streptavidin proteins, which are essential in various biological processes.
Mechanism of Biological Activity
The biological activity of 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol can be summarized as follows:
- Biotin Binding: The biotin component provides the ability to selectively bind to biotin receptors, facilitating targeted delivery of therapeutic agents.
- Enzyme Co-factor Role: Biotin acts as a co-factor for several carboxylases involved in metabolic processes, influencing pathways such as fatty acid synthesis and amino acid metabolism.
- Stabilization of Biomolecules: The compound enhances the stability and functionality of proteins and other biomolecules when conjugated, which is critical in drug formulation.
Applications in Research and Medicine
The applications of this compound span various fields:
- Drug Delivery Systems: Its ability to conjugate with drugs allows for targeted delivery mechanisms, improving therapeutic efficacy while minimizing side effects.
- Diagnostic Tools: The high affinity of biotin for avidin/streptavidin is utilized in diagnostic assays, enhancing sensitivity and specificity.
- Bioconjugation Techniques: It is employed in the development of bioconjugates for research purposes, facilitating the study of protein interactions and functions.
Comparative Analysis with Similar Compounds
The following table compares 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Biotin | C10H16N2O3S | Essential vitamin; serves as a cofactor |
| 3-Aminopropyltriethoxysilane | C12H29NO4Si | Used in surface modifications; lacks biotin functionality |
| Biotinylated Polyethylene Glycol | Varies | Extensively used in drug delivery; different polymeric structure |
This compound stands out due to its complex structure that combines multiple ethylene glycol units with a biotin moiety, providing enhanced solubility and functionality compared to simpler compounds like biotin alone.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol in various applications:
- Targeted Drug Delivery: A study demonstrated that conjugating chemotherapeutic agents with this compound resulted in improved targeting of cancer cells while reducing systemic toxicity.
- Diagnostic Assays: Research involving enzyme-linked immunosorbent assays (ELISA) showed that using this compound as a linker significantly increased assay sensitivity due to its strong binding properties.
- Protein Stability Enhancement: Experiments indicated that proteins conjugated with this compound exhibited increased thermal stability and resistance to proteolytic degradation.
Comparison with Similar Compounds
Table 1: Ethoxy Chain Comparisons
Diol Backbone Functionality
The propane-1,2-diol backbone is shared with 3,3'-(ethylenedioxy)dipropane-1,2-diol () and 3-((1S)-1-...ethoxy)propane-1,2-diol (1b) (). The former features ethylenedioxy bridges, creating a rigid structure with two diol units , while the latter incorporates a steroidal substituent, increasing hydrophobicity . The target compound’s diol backbone offers two hydroxyl groups for conjugation, similar to these analogs, but its flexibility and solubility are modulated by the ethoxy spacer and biotin group.
Table 2: Diol Backbone Comparisons
Functional Groups and Reactivity
The biotin group distinguishes the target compound from analogs with propargyl (), halogen (), or steroidal () termini. Biotin’s strong binding to streptavidin (Kd ~10⁻¹⁵ M) contrasts with the click-chemistry compatibility of propargyl groups or the inertness of ethylenedioxy bridges. For instance, 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)prop-1-yne (6) () is tailored for nucleophilic substitutions due to its iodo terminus , whereas the target compound is optimized for affinity-based applications.
Research Findings and Hypotheses
While direct data on the target compound are absent, insights can be extrapolated:
- Solubility : The ethoxy spacer and biotin may enhance solubility over halogenated analogs () but reduce it compared to smaller diols ().
- Bioactivity: The biotin group could improve cellular uptake compared to non-biotinylated analogs, as seen in streptavidin-based drug delivery systems.
- Stability : Ethoxy chains may confer hydrolytic stability, similar to compounds in and .
Preparation Methods
Synthesis Strategy Overview
The synthesis of 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol typically follows a multi-step approach:
Step 1: Preparation of the amino-terminated oligo(ethylene glycol) intermediate
A propane-1,2-diol core is functionalized with ethoxy units and a terminal 3-aminopropoxy group, providing a flexible hydrophilic spacer with a primary amine reactive site.Step 2: Activation of Biotin
Biotin is activated through formation of an N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of NHS. This activated biotin ester serves as an efficient electrophile for amine coupling.Step 3: Coupling Reaction
The amino-terminated intermediate is reacted with the biotin-NHS ester under mild conditions to form the stable amide bond, yielding the biotinylated product.Step 4: Purification and Characterization
The conjugate is purified by precipitation, chromatography (e.g., ion exchange or reverse-phase), and characterized by mass spectrometry and NMR to confirm structure and purity.
Detailed Preparation Procedure
| Step | Reagents & Conditions | Description & Notes |
|---|---|---|
| 1. Amino-terminated intermediate synthesis | Propane-1,2-diol, ethylene oxide or ethoxy units, 3-aminopropanol derivatives, base catalyst | Sequential ethoxylation of propane-1,2-diol followed by introduction of 3-aminopropoxy group to afford the terminal amine functionality. Control of reaction stoichiometry and temperature is critical to obtain the desired chain length and purity. |
| 2. Biotin activation | D-Biotin (1 eq), NHS (0.5 eq), EDAC (4 eq), DMF or aqueous buffer, stirring at room temperature for 20 min | Biotin is dissolved and activated by forming the NHS ester in situ. EDAC acts as the coupling agent facilitating the formation of the active ester. The reaction is rapid and typically monitored by TLC or HPLC. |
| 3. Coupling reaction | Amino-terminated intermediate (1 eq), Biotin-NHS ester (1 eq), pH 7-8 buffer or DMF, stirring overnight at room temperature | The amine attacks the activated ester, forming a stable amide bond. Mild conditions preserve sensitive groups and minimize side reactions. Reaction progress is monitored by analytical methods. |
| 4. Purification | Acetone precipitation, ion exchange chromatography (Dowex 1 X 2 resin), XAD-16 resin washing, rotary evaporation, lyophilization | The crude reaction mixture is precipitated with acetone to remove impurities, then chromatographically purified to isolate the biotinylated product. Final drying yields a pure, stable compound. |
| 5. Characterization | Mass spectrometry, NMR spectroscopy, HPLC purity analysis | Mass spectrometry confirms molecular ion peak consistent with biotin conjugation (~379 Da mass increase). NMR verifies chemical shifts indicative of the ethoxy and amide linkages. |
Research Findings and Data
- Yield and Purity : Typical yields range from 70-85% after purification, with purity >95% confirmed by HPLC and mass spectrometry.
- Mass Spectrometry : The conjugation adds approximately 379.37 Da to the molecular mass, consistent with the biotin moiety attachment.
- Reaction Kinetics : Activation of biotin with EDAC/NHS is rapid (complete within 20 minutes), while coupling with the amino intermediate requires longer time (overnight) for maximum conversion.
- Stability : The amide bond formed is stable under physiological conditions, suitable for biochemical applications such as affinity labeling or oligonucleotide modification.
- Deprotection and Cleavage : If synthesized as part of oligonucleotide conjugates, deprotection conditions involve ammonium hydroxide or methylamine solutions at 25-60°C for 25 minutes to several hours depending on protecting groups.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Biotin Activation Agent | EDAC + NHS |
| Solvent for Activation | DMF or aqueous buffer |
| Amino Intermediate | 3-aminopropoxy(ethoxy)ethoxy-propane-1,2-diol |
| Coupling Conditions | pH 7-8, room temperature, overnight stirring |
| Purification Techniques | Acetone precipitation, ion exchange, XAD-16 resin |
| Characterization Methods | Mass spectrometry, NMR, HPLC |
| Typical Yield | 70-85% |
| Molecular Mass Increase | ~379.37 Da (biotin conjugation) |
Additional Notes
- The use of multi-ethylene glycol spacers improves solubility and reduces steric hindrance in biotin conjugates, enhancing biological interaction efficiency.
- The choice of protecting groups on biotin and intermediates influences deprotection protocols and final product integrity.
- Alternative coupling methods (e.g., using DCC instead of EDAC) are possible but EDAC/NHS is preferred for aqueous compatibility and lower side reactions.
- The described method aligns with established protocols for biotinylation of oligonucleotide and peptide derivatives, ensuring reproducibility and scalability.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol to ensure long-term stability?
- Answer: For long-term stability, store the compound in powder form at -20°C for up to 3 years or in solvent at -80°C for 1 year, as validated for structurally similar glycerol derivatives . Ensure airtight containers to prevent moisture absorption and oxidative degradation. For laboratory handling, avoid exposure to light and maintain inert gas purges during aliquoting .
Q. What analytical techniques are most suitable for confirming the purity and structural integrity of this compound post-synthesis?
- Answer: Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment, coupled with mass spectrometry (MS) for molecular weight confirmation. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to verify the polyether chain and biotin linkage. Impurity profiling should adhere to pharmacopeial guidelines, with thresholds set at ≤0.5% total impurities .
Q. How should researchers handle potential degradation products or impurities during experimental workflows?
- Answer: Implement orthogonal purification methods such as size-exclusion chromatography (SEC) or preparative HPLC to isolate degradation byproducts. For glycidyl ether derivatives (common in polyether synthesis), monitor epoxy ring-opening reactions via FT-IR spectroscopy. Use dithiothreitol (DTT) or TCEP to mitigate disulfide bond formation in thiol-containing impurities .
Advanced Research Questions
Q. What strategies can optimize the synthesis of this compound to minimize byproduct formation?
- Answer: Employ regioselective protection of the propane-1,2-diol backbone using tert-butyldimethylsilyl (TBDMS) groups to direct biotinylation to the primary hydroxyl group. Use EDC/NHS chemistry for amide bond formation between the aminopropoxy chain and biotin, ensuring pH control (6.5–7.5) to suppress hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amines .
Q. How does the biotin moiety influence streptavidin interactions in surface immobilization assays, and what experimental controls are necessary?
- Answer: The biotin group enables high-affinity binding (Kd ~10⁻¹⁵ M) to streptavidin-coated surfaces (e.g., gold electrodes or SPR chips). To control nonspecific binding, pre-block surfaces with 6-mercapto-1-hexanol (MCH) or bovine serum albumin (BSA). Validate binding kinetics using quartz crystal microbalance with dissipation (QCM-D) or surface plasmon resonance (SPR), comparing dissociation constants across buffer conditions (e.g., PBS vs. Tris-HCl) .
Q. What methodological considerations are critical when analyzing data discrepancies from batch-to-batch variability?
- Answer: Perform rigorous batch characterization using differential scanning calorimetry (DSC) to assess crystallinity and dynamic light scattering (DLS) for aggregate formation. Cross-reference NMR spectra to identify deviations in polyether chain length or biotin orientation. For functional assays, include internal standards (e.g., fluorescently labeled streptavidin) to normalize activity metrics .
Q. How can researchers assess the compound's stability under varying pH and temperature conditions in biological assays?
- Answer: Conduct accelerated stability studies by incubating the compound at pH 2–9 (using citrate-phosphate buffers) and temperatures from 4°C to 50°C. Analyze degradation via LC-MS to identify hydrolysis products (e.g., free biotin or propane-1,2-diol fragments). For in vitro assays, pre-equilibrate the compound in assay buffer and measure activity loss over 24 hours using streptavidin-binding ELISAs .
Methodological Notes
- References to Impurities: Pharmacopeial guidelines (e.g., USP) recommend disregarding impurities below 0.01% but enforcing strict limits on structurally related byproducts like epoxy derivatives or unreacted biotin .
- Synthetic Optimization: Evidence from PF-06465469-related compounds highlights the importance of mesylate counterions for solubility and crystallinity .
- Safety Protocols: Follow NFPA guidelines for fire hazards, as combustion may release toxic gases (e.g., NOx); use CO₂ extinguishers for solvent fires .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
